molecular formula C11H12BrClO3 B13685895 Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B13685895
M. Wt: 307.57 g/mol
InChI Key: NJSSKXGFURBKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(3-Bromo-2-chlorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3-Hydroxy-2-chlorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-Chloro-2-bromophenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-Bromo-2-fluorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(3-Bromo-2-iodophenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying specific chemical and biological processes.

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 3-(3-bromo-2-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3

InChI Key

NJSSKXGFURBKFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)Br)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.